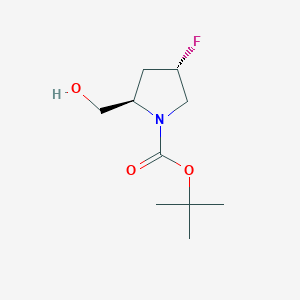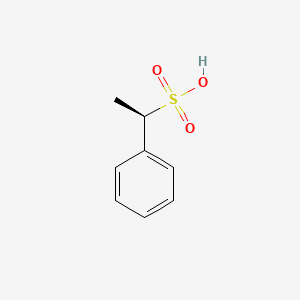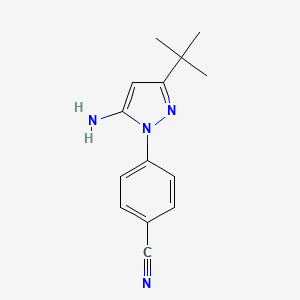![molecular formula C9H11ClN4 B3161226 1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride CAS No. 869591-75-3](/img/structure/B3161226.png)
1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride
概要
説明
“1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. In one study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
In the context of chemical reactions, 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that these compounds could be involved in a variety of chemical reactions that contribute to their biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups .科学的研究の応用
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 1,2,4-triazoles, are noted for their broad range of biological activities, which have made them a focal point in the development of new pharmaceuticals. The structural versatility of triazoles allows for the creation of compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This diversity underscores the importance of triazoles in medicinal chemistry, where their applications extend to addressing neglected diseases and emerging health challenges (Ferreira et al., 2013).
Triazoles in Synthetic Chemistry
The synthesis and functionalization of 1,2,4-triazoles have been a significant area of research, given their role as key scaffolds in organic chemistry. These compounds are integral in drug discovery, material science, and pharmaceutical chemistry. The development of novel synthetic routes for 1,2,4-triazoles, including eco-friendly and efficient methodologies, is crucial for advancing the synthesis of biologically active compounds and new materials (Kaushik et al., 2019).
Triazoles in Corrosion Inhibition
1,2,4-triazole derivatives have found applications as corrosion inhibitors for various metals and alloys. Their molecular structures, which can be fine-tuned through synthetic modifications, allow for the development of efficient inhibitors that protect metal surfaces in aggressive environments. The use of 1,2,3-triazole compounds, particularly those synthesized through eco-friendly processes such as click chemistry, demonstrates the potential of triazoles in industrial applications related to corrosion protection (Hrimla et al., 2021).
将来の方向性
The future directions for research on “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit anticancer activities . These compounds often target rapidly proliferating cells, including cancer cells .
Mode of Action
Compounds with a similar 1,2,4-triazole structure have been found to inhibit the proliferation of cancer cells by inducing apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . In the context of cancer, these compounds may interfere with cell proliferation and survival pathways, leading to apoptosis .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against certain cancer cell lines . They have been found to induce apoptosis in cancer cells, leading to a decrease in cell proliferation .
Action Environment
It’s worth noting that similar compounds have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound’s action may be influenced by the presence of certain ions in the environment.
特性
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVACKLOQCRJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)
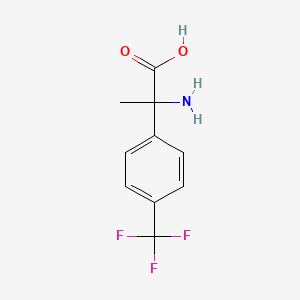


![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)
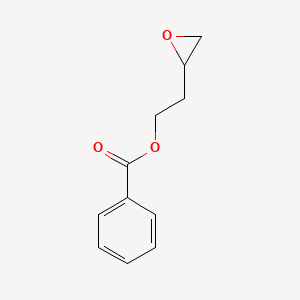
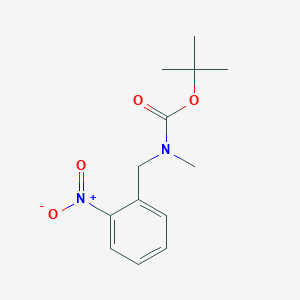
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)

